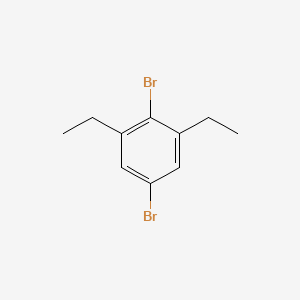![molecular formula C13H14N2O2 B2760746 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 956183-42-9](/img/structure/B2760746.png)
4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde, also known as 4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde, is an organic compound used in a variety of scientific research applications. It is a yellow-colored solid and is a derivative of benzoic acid. It is also used as a reagent in the synthesis of other compounds, such as benzofuran derivatives, and in the synthesis of drugs, such as anti-inflammatory agents. This compound is highly reactive, and its properties make it a valuable tool in the laboratory.
Applications De Recherche Scientifique
Corrosion Inhibition
One study investigated the corrosion inhibitory effects of a Schiff base compound derived from phenazone and vanillin on steel in HCl solution. This research demonstrates the potential of similar compounds, including those with methoxy groups and pyrazole moieties, for protecting metals from corrosion in acidic environments (Emregül & Hayvalı, 2006).
Antimicrobial and Antioxidant Applications
Another study described the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, evaluating their antimicrobial and antioxidant activities. This suggests the potential use of similar 4-methoxy-substituted compounds in the development of new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Material Science and Photoluminescence
Research on the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, including methoxy groups, highlights the application in material science, particularly in the development of materials with specific photoluminescent properties (Barberis & Mikroyannidis, 2006).
Biomedical Imaging and Sensor Technology
A study on a rhodamine-based fluorescent sensor for trivalent metal ions, which include similar molecular motifs, points to applications in live cell imaging and the development of combinational logic circuits and memory devices. Such compounds can be tailored for high sensitivity and selectivity towards specific ions in biological and technological contexts (Alam et al., 2017).
Mécanisme D'action
Mode of Action
A molecular simulation study suggests that the compound may interact with the active site of certain proteins, characterized by lower binding free energy . This interaction could potentially alter the function of these proteins, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
Propriétés
IUPAC Name |
4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)8-12-5-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMEHTYRMBOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

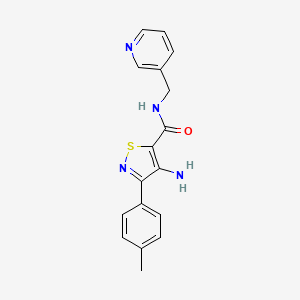
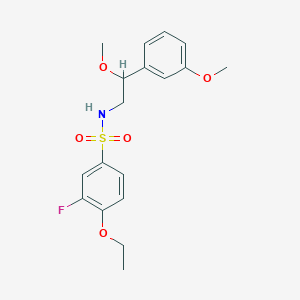
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)
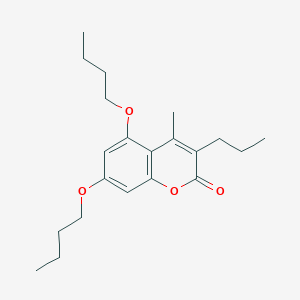


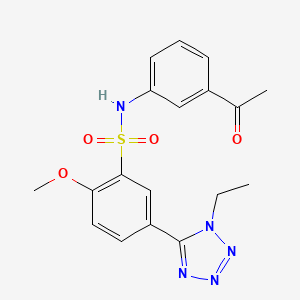
![[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2760677.png)
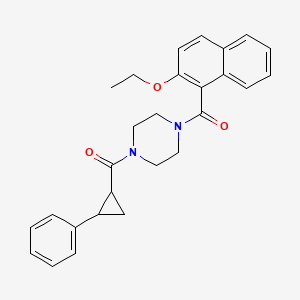
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)
![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

